molecular formula C13H19N B1369780 N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE

N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE

Cat. No.: B1369780
M. Wt: 189.3 g/mol
InChI Key: XXJLQIGGUDANTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE: is an organic compound that belongs to the class of amines It is characterized by a tetrahydronaphthalene ring system substituted with an isopropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Synthesis: A common method for synthesizing N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves the reaction of 1-tetralone with isopropylamine in the presence of a reducing agent such as sodium borohydride.

    Reductive Amination: Another approach involves the reductive amination of 1-tetralone with isopropylamine using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acid chlorides

Major Products Formed:

    Oxidation: Imines, oximes

    Reduction: Corresponding amines

    Substitution: Alkylated derivatives

Scientific Research Applications

Chemistry: N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry .

Biology: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role as a ligand in receptor binding studies and as a potential therapeutic agent .

Medicine: this compound has shown promise in preclinical studies as a candidate for the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a potential drug candidate .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is unique due to its tetrahydronaphthalene ring system, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.3 g/mol

IUPAC Name

N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C13H19N/c1-10(2)14-13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10,13-14H,5,7,9H2,1-2H3

InChI Key

XXJLQIGGUDANTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCC2=CC=CC=C12

Origin of Product

United States

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